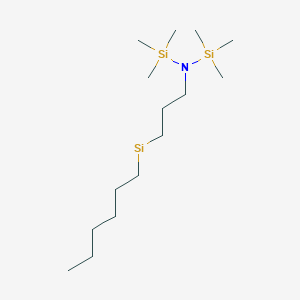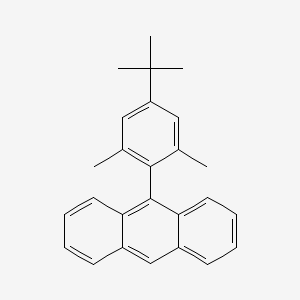
9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene is an organic compound with the molecular formula C26H26. It is characterized by its anthracene core substituted with a 4-tert-butyl-2,6-dimethylphenyl group. This compound is known for its unique structural properties, which include multiple aromatic rings and a tert-butyl group that provides steric hindrance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-tert-butyl-2,6-dimethylphenyl)anthracene typically involves the Friedel-Crafts alkylation reaction. This reaction uses anthracene as the starting material and 4-tert-butyl-2,6-dimethylbenzene as the alkylating agent. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
- Anthracene + 4-tert-butyl-2,6-dimethylbenzene → this compound
- Catalyst: AlCl3
- Solvent: Dichloromethane (CH2Cl2)
- Temperature: Room temperature to reflux
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Electrophilic aromatic substitution reactions can occur at the anthracene core or the phenyl ring, using reagents like bromine (Br2) or nitric acid (HNO3).
- Oxidation : KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
- Reduction : LiAlH4 in ether, NaBH4 in methanol.
- Substitution : Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
- Oxidation : Anthraquinone derivatives.
- Reduction : Reduced anthracene derivatives.
- Substitution : Brominated or nitrated anthracene derivatives.
Scientific Research Applications
9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene has diverse applications in scientific research:
- Chemistry : Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
- Biology : Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
- Medicine : Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
- Industry : Utilized in the production of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.
Mechanism of Action
The mechanism of action of 9-(4-tert-butyl-2,6-dimethylphenyl)anthracene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can participate in electron transfer reactions, influencing redox processes within cells.
Comparison with Similar Compounds
Similar Compounds:
- 9-Phenylanthracene
- 9-(4-Methylphenyl)anthracene
- 9-(4-Ethylphenyl)anthracene
Uniqueness: 9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other phenyl-substituted anthracenes, making it a valuable compound for specific applications in materials science and organic electronics.
Properties
CAS No. |
648418-75-1 |
|---|---|
Molecular Formula |
C26H26 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
9-(4-tert-butyl-2,6-dimethylphenyl)anthracene |
InChI |
InChI=1S/C26H26/c1-17-14-21(26(3,4)5)15-18(2)24(17)25-22-12-8-6-10-19(22)16-20-11-7-9-13-23(20)25/h6-16H,1-5H3 |
InChI Key |
GOLOMKBKCYSNHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12612187.png)

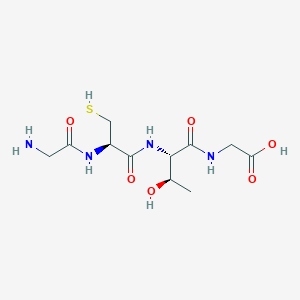
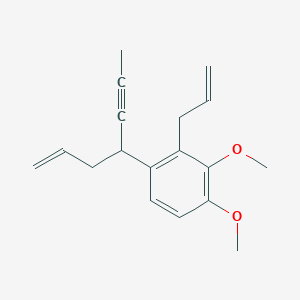

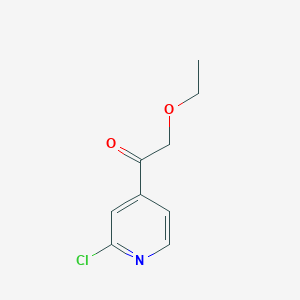
![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
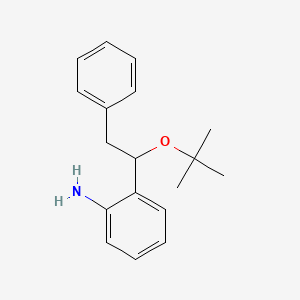
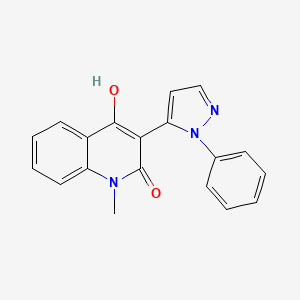
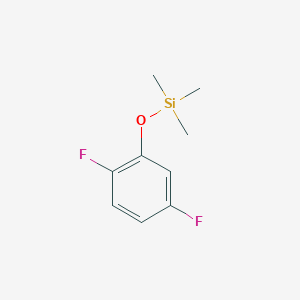
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
